Cas no 2411180-26-0 (N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)

N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide structure
2411180-26-0 structure
商品名:N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
CAS番号:2411180-26-0
MF:C18H24N2O2S
メガワット:332.460363388062
CID:5414468
PubChem ID:165767006

N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide 化学的及び物理的性質

名前と識別子

    • 2411180-26-0
    • Z1997876759
    • EN300-26582230
    • N-[(1S)-1-[2-(methylsulfanyl)phenyl]ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
    • N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
    • インチ: 1S/C18H24N2O2S/c1-4-17(21)20-11-9-14(10-12-20)18(22)19-13(2)15-7-5-6-8-16(15)23-3/h4-8,13-14H,1,9-12H2,2-3H3,(H,19,22)/t13-/m0/s1
    • InChIKey: NRSLDEMMVHHIPS-ZDUSSCGKSA-N
    • ほほえんだ: N1(C(=O)C=C)CCC(C(N[C@H](C2=CC=CC=C2SC)C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 332.15584919g/mol
  • どういたいしつりょう: 332.15584919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 585.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): 14.76±0.20(Predicted)

N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26582230-0.05g
N-[(1S)-1-[2-(methylsulfanyl)phenyl]ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
2411180-26-0 95.0%
0.05g
$246.0 2025-03-20

N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide 関連文献

N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamideに関する追加情報

Comprehensive Overview of N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS No. 2411180-26-0)

N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS No. 2411180-26-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, with its unique structural features, is often explored for its potential applications in drug discovery and development. The presence of a piperidinecarboxamide moiety and a methylthio group makes it a versatile intermediate in synthesizing bioactive molecules.

The molecular structure of N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide includes a chiral center, which is crucial for its stereospecific interactions in biological systems. Researchers are particularly interested in how the (1S)-1-[2-(Methylthio)phenyl]ethyl group influences the compound's binding affinity to target proteins. Recent studies have highlighted its potential as a scaffold for designing enzyme inhibitors, especially in the context of neurodegenerative diseases and inflammation—topics that are currently trending in biomedical research.

One of the most searched questions in the field of medicinal chemistry is: "What are the applications of piperidine derivatives in drug development?" This compound provides a compelling case study. The 4-piperidinecarboxamide segment is a common pharmacophore found in many FDA-approved drugs, underscoring its importance. Additionally, the 1-oxo-2-propen-1-yl group introduces reactivity that can be leveraged for further chemical modifications, making it a valuable building block in synthetic chemistry.

From a market perspective, the demand for N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide is driven by its utility in high-throughput screening and combinatorial chemistry. Pharmaceutical companies are increasingly focusing on small-molecule libraries to identify novel therapeutic agents, and this compound fits well into such initiatives. Its CAS No. 2411180-26-0 is frequently queried in chemical databases, reflecting its relevance in contemporary research.

Another hot topic in the scientific community is the role of sulfur-containing compounds in medicinal chemistry. The methylthio group in this molecule contributes to its lipophilicity and potential membrane permeability, which are critical factors for oral bioavailability. Researchers are also investigating whether this compound could serve as a precursor for prodrugs, a strategy that has gained traction in improving drug delivery systems.

In terms of synthesis, N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide can be prepared through multi-step organic reactions, often involving amide coupling and protecting group strategies. The stereochemistry at the (1S)-1-[2-(Methylthio)phenyl]ethyl position requires careful control to ensure enantiomeric purity, a key consideration for its biological activity. Advanced techniques like chiral HPLC are commonly employed to validate the compound's purity and configuration.

Looking ahead, the compound's potential extends beyond traditional drug discovery. With the rise of AI-driven drug design, molecular descriptors derived from N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide could be used to train machine learning models for predicting bioactivity. This aligns with the growing interest in computational chemistry and cheminformatics, which are among the most searched topics in modern pharmaceutical sciences.

In conclusion, N-[(1S)-1-[2-(Methylthio)phenyl]ethyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS No. 2411180-26-0) represents a fascinating intersection of chemistry and biology. Its structural complexity and functional diversity make it a subject of ongoing research, particularly in areas like targeted therapy and precision medicine. As the scientific community continues to explore its applications, this compound is poised to remain a key player in the advancement of medicinal chemistry.

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